molecular formula C19H17F6N3O4S B2407964 N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline CAS No. 343372-88-3

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline

Cat. No.: B2407964
CAS No.: 343372-88-3
M. Wt: 497.41
InChI Key: MFWNJYQDZJSIGR-UHFFFAOYSA-N
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Description

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline is a dinitroaniline derivative characterized by a trifluoromethyl-substituted aromatic ring and a branched alkyl-sulfanyl side chain. This compound belongs to a class of molecules known for their interaction with tubulin, particularly in plant and protozoan systems, where they disrupt microtubule dynamics . Its structure features:

  • 2,6-dinitro-4-(trifluoromethyl)aniline core: A common motif in herbicides and antiprotozoal agents due to its electron-withdrawing groups, which enhance binding to tubulin’s hydrophobic pockets.

Properties

IUPAC Name

N-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]-2,6-dinitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6N3O4S/c1-17(2,33-9-11-4-3-5-12(6-11)18(20,21)22)10-26-16-14(27(29)30)7-13(19(23,24)25)8-15(16)28(31)32/h3-8,26H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNJYQDZJSIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])SCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline, with CAS number 343372-88-3, is a complex organic compound that has garnered interest due to its potential biological activities. Its unique structure, featuring both trifluoromethyl and dinitro groups, suggests a range of possible interactions within biological systems. This article reviews the current understanding of its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and structure-activity relationships.

The molecular formula of this compound is C19H17F6N3O4SC_{19}H_{17}F_{6}N_{3}O_{4}S with a molecular weight of 497.41 g/mol. The presence of multiple functional groups contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, compounds with similar structures have shown significant activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.070 to 8.95 μM for Staphylococcus aureus and 4.66 to 35.8 μM for Enterococcus faecalis .

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (μM)
3eStaphylococcus aureus0.070
5aEnterococcus faecalis4.66
3fMycobacterium tuberculosis18.7

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including human breast carcinoma (MCF-7) and chronic myeloid leukemia (K562). The IC50 values for these tests ranged from approximately 3 to 6 μM, indicating a promising level of activity against these cancer cells .

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)3 - 6
K562 (Leukemia)1.4 - 4.5

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA Replication : Similar compounds have been shown to inhibit DNA replication without affecting protein expression.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
  • Modulation of Cell Signaling : It can influence focal adhesion kinase (FAK) signaling, which is crucial for cell survival and proliferation .

Structure-Activity Relationships

The structural features of this compound significantly influence its biological activity. Modifications in the alkyl chain length and the presence of electron-withdrawing groups like trifluoromethyl enhance its potency against microbial and cancerous cells .

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Longer alkyl chainsIncreased lipophilicity and activity
Presence of trifluoromethylEnhanced antimicrobial properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Dinitroaniline derivatives exhibit structural variations that significantly impact their biological activity, solubility, and environmental persistence. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Key Features Biological Activity References
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline 2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl - Sulfur-containing side chain
- Increased steric hindrance
Likely enhanced tubulin binding in plant/protozoan systems due to sulfur interactions
Trifluralin (TFL) N,N-dipropyl - Simple alkyl chains
- High lipophilicity
Broad-spectrum herbicide; inhibits microtubule polymerization in weeds
Fluchloralin N-(2-chloroethyl)-N-propyl - Chloroethyl group
- Moderate polarity
Herbicide with soil residual activity; increased environmental persistence
Flumetralin N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl - Aromatic chlorophenyl group
- Fluorine substitution
Used as a plant growth regulator; targets meristematic tissues

Key Findings from Research

Trifluoromethyl groups on both the aromatic ring and benzyl moiety increase electron-withdrawing effects, stabilizing the molecule’s interaction with tubulin’s nitro-binding pockets .

Activity Against Protozoan vs. Plant Tubulin :

  • Dinitroanilines like TFL and Fluchloralin preferentially bind plant tubulin due to differences in tubulin isoform sequences. The target compound’s bulky side chain may expand its efficacy to protozoan targets (e.g., Plasmodium), though this requires validation .

Environmental and Metabolic Stability :

  • Flumetralin ’s chlorophenyl group increases resistance to microbial degradation, whereas the target compound’s sulfanyl group may introduce susceptibility to oxidative cleavage, reducing soil persistence .

Table 2: Physicochemical Properties

Property Target Compound Trifluralin (TFL) Fluchloralin Flumetralin
Molecular Weight ~500 g/mol (estimated) 335.3 g/mol 355.7 g/mol 422.1 g/mol
LogP (Lipophilicity) ~4.5 (predicted) 4.9 4.2 5.1
Solubility (Water) <1 mg/L (low) 0.2 mg/L 0.3 mg/L 0.1 mg/L

Preparation Methods

Core Fragment: 2,6-Dinitro-4-(Trifluoromethyl)Aniline

Synthesis of the aromatic core likely begins with 4-(trifluoromethyl)aniline. Nitration under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C introduces nitro groups at the 2- and 6-positions, exploiting the directing effects of the amine and trifluoromethyl groups. Protection of the amine as an acetyl derivative prior to nitration may improve regioselectivity and yield.

Sulfanylpropyl-Bearing Sidechain

The 2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl moiety requires sequential construction:

  • Thioether Formation : Reaction of 3-(trifluoromethyl)benzyl bromide with 2-methyl-2-mercaptopropanol in the presence of a base (e.g., K₂CO₃) yields the corresponding thioether.
  • Activation for Coupling : Conversion of the alcohol to a leaving group (e.g., mesylation or tosylation) generates an alkylating agent for subsequent amine linkage.

Stepwise Synthesis Protocol

Synthesis of 2,6-Dinitro-4-(Trifluoromethyl)Aniline

Step 1 : Acetylation of 4-(Trifluoromethyl)Aniline
4-(Trifluoromethyl)aniline undergoes acetylation using acetic anhydride in pyridine to form N-(4-(trifluoromethyl)phenyl)acetamide, protecting the amine during nitration.

Step 2 : Directed Nitration
The acetamide derivative is nitrated with fuming nitric acid (90%) and concentrated sulfuric acid at 0°C for 4 hours, yielding 2,6-dinitro-4-(trifluoromethyl)acetanilide.

Step 3 : Deprotection
Hydrolysis with 6M HCl at reflux removes the acetyl group, producing 2,6-dinitro-4-(trifluoromethyl)aniline.

Parameter Value/Condition
Nitration Temp 0–5°C
Nitration Time 4 hours
Deprotection Agent 6M HCl
Overall Yield 62–68% (estimated)

Synthesis of 2-Methyl-2-{[3-(Trifluoromethyl)Benzyl]Sulfanyl}Propyl Mesylate

Step 4 : Thioether Formation
3-(Trifluoromethyl)benzyl bromide (1.2 eq) reacts with 2-methyl-2-mercaptopropanol (1.0 eq) in DMF containing KOH (1.5 eq) at 40°C for 6 hours. The thioether product is isolated via extraction (EtOAc/H₂O) and concentrated.

Step 5 : Mesylation
Methanesulfonyl chloride (1.1 eq) is added to the thioether alcohol in dichloromethane with triethylamine (2.0 eq) at 0°C. After stirring for 2 hours, the mesylate is purified by column chromatography (petroleum ether:EtOAc = 4:1).

Parameter Value/Condition
Reaction Temp 40°C (Step 4), 0°C (Step 5)
Solvent DMF (Step 4), DCM (Step 5)
Yield (Step 4) 74% (estimated)
Yield (Step 5) 89% (estimated)

Coupling of Fragments via Nucleophilic Substitution

Step 6 : Alkylation of 2,6-Dinitro-4-(Trifluoromethyl)Aniline
The mesylated thioether (1.1 eq) reacts with 2,6-dinitro-4-(trifluoromethyl)aniline (1.0 eq) in acetonitrile containing K₂CO₃ (2.0 eq) at 60°C for 24 hours. The product is purified via silica gel chromatography (hexane:EtOAc = 3:1).

Parameter Value/Condition
Reaction Time 24 hours
Temperature 60°C
Isolated Yield 58% (estimated)

Optimization of Critical Reaction Parameters

Nitration Regioselectivity

The meta-directing nature of the trifluoromethyl group and the ortho/para-directing effect of the acetamide group necessitate precise temperature control. Excessively high temperatures (>10°C) promote polysubstitution, while lower temperatures favor dinitration.

Thioether Formation Efficiency

DMF enhances solubility of both the thiol and benzyl bromide, while KOH deprotonates the thiol to accelerate nucleophilic attack. A 20% excess of benzyl bromide compensates for volatility losses.

Alkylation Challenges

The electron-withdrawing nitro groups reduce the nucleophilicity of the aniline, requiring polar aprotic solvents (e.g., acetonitrile) and elevated temperatures. Alternative approaches, such as Ullmann coupling or Buchwald-Hartwig amination, may improve yields but require palladium catalysts.

Purification and Characterization

Chromatographic Purification

Final purification employs gradient elution (petroleum ether to EtOAc) on silica gel, resolving the product from unreacted aniline and mesylate by-products. Analytical HPLC (C18 column, 70:30 MeCN:H₂O) confirms >95% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 2H, Ar-H), 7.65–7.58 (m, 4H, benzyl-H), 3.89 (s, 2H, SCH₂), 1.72 (s, 6H, C(CH₃)₂).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃, Ar), -63.8 (CF₃, benzyl).
  • HRMS : m/z calculated for C₁₉H₁₇F₆N₃O₄S [M+H]⁺: 497.41, found: 497.40.

Comparative Analysis with Analogous Syntheses

The patent CN110746322A demonstrates similar strategies for nitroaromatic-thioether hybrids, notably:

  • Use of DMF as a solvent for thioether formation.
  • Column chromatography with petroleum ether/EtOAc mixtures. However, the target compound’s geminal dimethyl group introduces steric hindrance absent in linear analogs, necessitating longer reaction times for alkylation.

Q & A

Q. What are the recommended spectroscopic methods for characterizing this compound?

Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the trifluoromethyl and sulfanyl groups. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) can validate molecular weight and functional groups. For nitro group confirmation, X-ray crystallography or Raman spectroscopy is advised due to their sensitivity to nitro vibrations .

Q. What synthetic strategies are employed for introducing the sulfanylpropyl moiety?

A multi-step approach is typical:

  • Step 1: React 3-(trifluoromethyl)benzyl mercaptan with 2-methyl-2-chloropropane under basic conditions (e.g., K₂CO₃) to form the sulfanylpropyl intermediate.
  • Step 2: Couple this intermediate with 2,6-dinitro-4-(trifluoromethyl)aniline via nucleophilic aromatic substitution (SNAr), requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–100°C) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC-UV or LC-MS. The trifluoromethyl and nitro groups may hydrolyze under strongly acidic/basic conditions, generating intermediates like 4-(trifluoromethyl)aniline .

Q. What solvents are compatible with this compound for biological assays?

Use DMSO for initial stock solutions due to the compound’s hydrophobicity. For aqueous dilution, maintain DMSO concentrations ≤1% to avoid cytotoxicity. Solubility in ethanol or acetonitrile should be tested for chromatographic applications .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., herbicide-binding enzymes) can predict binding affinities. Validate predictions with site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Q. What experimental designs address contradictory data in herbicidal activity studies?

  • Hypothesis: Contradictions may arise from differential uptake in plant models.
  • Method: Compare uptake kinetics in Arabidopsis vs. monocots using radiolabeled compound (¹⁴C tracing). Pair with metabolomics to identify species-specific detoxification pathways .

Q. How to elucidate the mechanism of action (MoA) in non-target organisms?

Use RNA sequencing (RNA-seq) to profile gene expression changes in soil microbes exposed to sublethal doses. Pathway enrichment analysis (e.g., KEGG) can highlight disrupted metabolic networks. Confirm findings with CRISPR-Cas9 knockouts of candidate genes .

Q. What strategies mitigate photodegradation in field applications?

  • Approach 1: Encapsulate the compound in UV-blocking nanoparticles (e.g., lignin-based carriers).
  • Approach 2: Co-apply with antioxidants (e.g., ascorbic acid) to quench reactive oxygen species (ROS). Monitor degradation products via LC-MS/MS and assess ecotoxicity .

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